
Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 4-oxo-4-phenylbutanoate with hydrazine hydrate, followed by the addition of an amine source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- Ethyl 5-amino-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
- Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate
Comparison: Ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and an ethyl ester groupFor example, Ethyl 5-amino-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has a different ring structure and substitution pattern, leading to different chemical and biological properties .
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
ethyl 4-amino-5-phenylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7,9-11,14-15H,2,13H2,1H3 |
Clave InChI |
IDDZOZYEGVCYDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C(NN1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


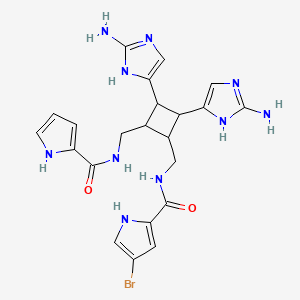
![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
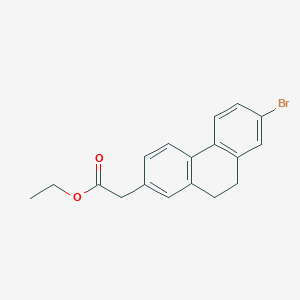
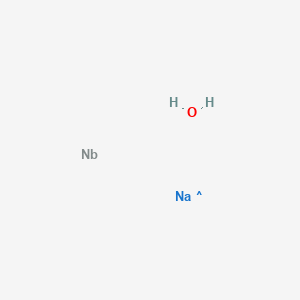


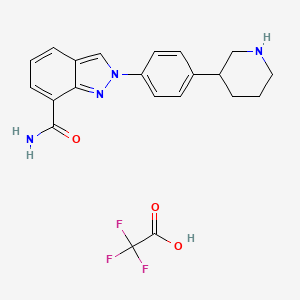
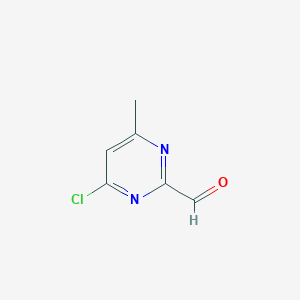
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)
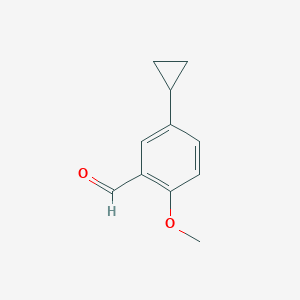
![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)

![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)
